5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide
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Overview
Description
5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety and a morpholine ring attached to a benzamide structure. It has been studied for its potential in various fields, including medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with a benzamide derivative. One common method involves the use of N,N-carbonyldiimidazole (CDI) as a coupling agent in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzamide or morpholine moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium channels and L-type calcium channels, which are crucial for neuronal signaling. This inhibition can lead to anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)propanamides: These compounds share the pyrrolidine-2,5-dione moiety and exhibit similar biological activities.
3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives: These compounds also possess anticonvulsant and antinociceptive properties
Uniqueness
5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide is unique due to its specific combination of the pyrrolidine-2,5-dione and morpholine moieties, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular targets makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c16-15(21)11-9-10(18-13(19)3-4-14(18)20)1-2-12(11)17-5-7-22-8-6-17/h1-2,9H,3-8H2,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAVJZBHKJGVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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